molecular formula C11H10Cl2N2O3S B2389405 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole CAS No. 957504-11-9

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole

Cat. No.: B2389405
CAS No.: 957504-11-9
M. Wt: 321.17
InChI Key: MAZCLXPOYNPQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a sulfonyl group and a dichloromethoxyphenyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl precursor. This precursor is then subjected to sulfonylation and subsequent pyrazole formation. Common reagents used in these reactions include chlorosulfonic acid, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine
  • 2-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5

Uniqueness

1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole stands out due to its specific substitution pattern and the presence of both a sulfonyl group and a pyrazole ring. These features confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3S/c1-7-5-6-15(14-7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZCLXPOYNPQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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